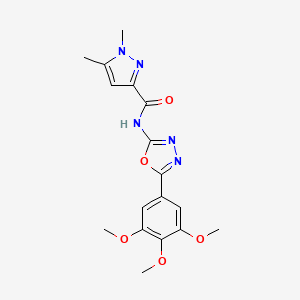

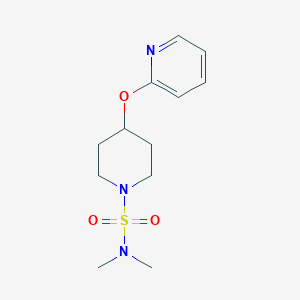

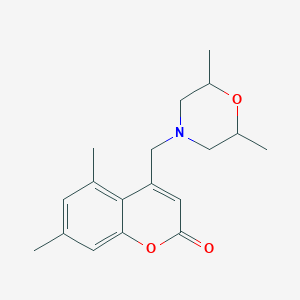

![molecular formula C16H14BrNO5S B2854007 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid CAS No. 865657-67-6](/img/structure/B2854007.png)

2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid” is a complex organic molecule. It contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . It belongs to the chemotypes of N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles .

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with the reaction of C6H5Br/AlCl3 under reflux conditions . This is followed by the reaction with CrO3/CH3COOH, also under reflux . The product is then reacted with SOCl2, again under reflux, for 30 hours, yielding a 99% yield . The next step involves the reaction with L-valine/NaOH in CH2Cl2 at 0–5 °C for 30 minutes, followed by a reaction at room temperature for 1 hour . The product is then reacted with 2N hydrochloric acid, yielding a 94% yield . The final steps involve reactions with ethyl chloroformate/4-methylmorfoline, C6H6/AlCl3, C6H5CH3/AlCl3, and POCl3 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of CHBrNOS . It has an average mass of 306.176 Da and a monoisotopic mass of 304.972107 Da .

Chemical Reactions Analysis

The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Electrophilic aromatic substitution is the most common type of reaction . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .

Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 426.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 68.1±3.0 kJ/mol and a flash point of 211.6±31.5 °C . The index of refraction is 1.597, and the molar refractivity is 65.4±0.4 cm3 . It has 4 H bond acceptors, 0 H bond donors, 2 freely rotating bonds, and 0 Rule of 5 violations .

Aplicaciones Científicas De Investigación

Antimicrobial Agents

Compounds with the 4-bromophenylsulfonyl moiety have shown promising potential in the development of novel antimicrobial agents. They are particularly effective against Gram-positive pathogens and can be instrumental in fighting biofilm-associated infections, such as those caused by Enterococcus faecium .

Antibiofilm Applications

The ability to disrupt biofilms is crucial in medical device coatings and water treatment facilities. The subject compound’s derivatives have been evaluated for their antibiofilm actions, offering a potential solution to prevent the formation of these complex microbial communities .

Antioxidant Activity

Oxidative stress is a common pathway for various diseases. Derivatives of this compound have been tested for their antioxidant activity using assays like DPPH, ABTS, and ferric reducing power, indicating their utility in mitigating oxidative damage .

Drug Design Scaffold

The diphenyl sulfone scaffold present in this compound provides a versatile framework for drug design. It allows for the synthesis of a wide range of chemotypes, including N-acyl-α-amino acids and 1,3-oxazoles, which are valuable in medicinal chemistry .

Toxicity Testing

Alternative toxicity testing is an essential aspect of drug development. This compound and its derivatives have been assessed for toxicity on freshwater organisms like Daphnia magna, which is a step towards environmentally conscious pharmacology .

In Silico Studies

In silico studies complement physical experiments by predicting potential effects and toxicity of new compounds. The compound has been subjected to in silico analysis to forecast its antimicrobial efficacy and safety profile .

Direcciones Futuras

The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of this compound for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .

Propiedades

IUPAC Name |

2-[4-(4-bromophenyl)sulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO5S/c17-11-5-7-13(8-6-11)24(21,22)18-12(9-16(19)20)10-23-15-4-2-1-3-14(15)18/h1-8,12H,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGUTMGGZCQTDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

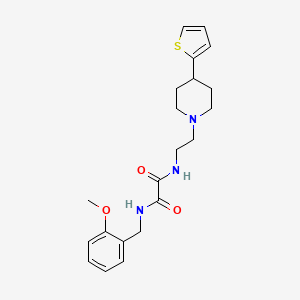

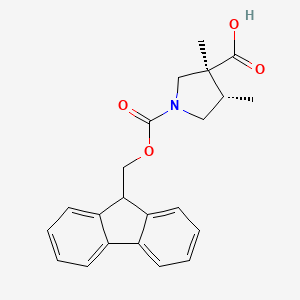

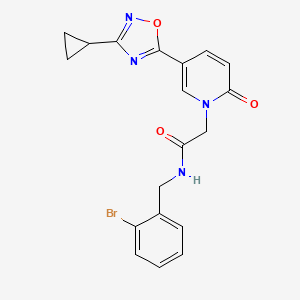

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid](/img/structure/B2853926.png)

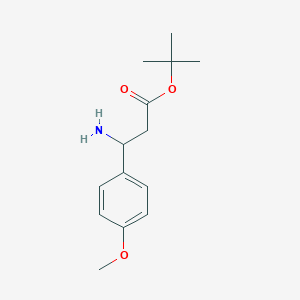

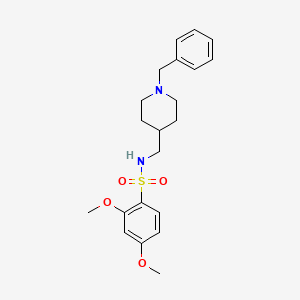

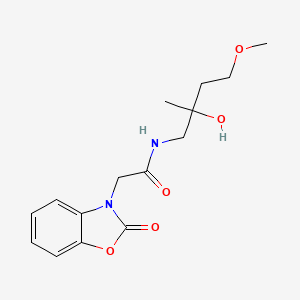

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2853930.png)

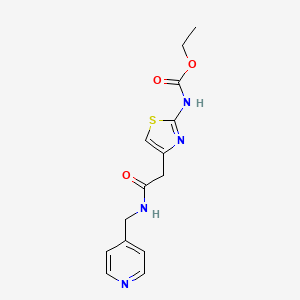

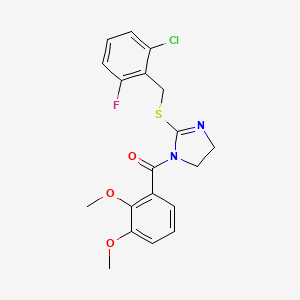

![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)